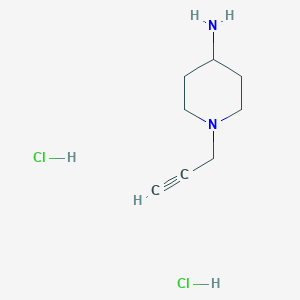

1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride

Description

1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a propargyl (prop-2-yn-1-yl) substituent at the nitrogen atom of the piperidine ring and an amine group at the 4-position. The dihydrochloride salt enhances its solubility and stability for pharmaceutical or chemical research applications. This compound is cataloged under CAS EN 300-6480575 and is structurally characterized by the presence of a triple bond in the propargyl group, which may influence its reactivity and interactions in biological systems .

Properties

IUPAC Name |

1-prop-2-ynylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2.2ClH/c1-2-5-10-6-3-8(9)4-7-10;;/h1,8H,3-7,9H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYJEXGMLWFJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride, also known as N-methyl-N-(prop-2-yn-1-yl)piperidin-4-amine dihydrochloride, is a compound characterized by a piperidine backbone and a propynyl substituent. This unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research, particularly in the context of drug development for cancer and neurological disorders.

The chemical formula for this compound is C₈H₁₄Cl₂N₂. Its structural features include:

- A six-membered piperidine ring containing one nitrogen atom.

- A propynyl group that enhances its interaction with biological targets.

Anticancer Properties

Research indicates that modifications in the piperidine structure can significantly influence the efficacy of this compound against various cancer cell lines. For instance, studies have shown that derivatives of piperidine exhibit promising anticancer activity by targeting specific pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Prop-2-en-1-yl)piperidin-4-amine | Contains an alkene instead of an alkyne | Anticancer properties |

| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar piperidine structure but with propene | Neuroactive compounds |

| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |

The presence of the propynyl group is believed to confer unique biological activities, potentially enhancing its anticancer properties compared to structurally similar compounds.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against various pathogens, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 μg/mL, indicating strong antimicrobial potential .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

These findings suggest that the compound could be developed into effective antimicrobial agents, particularly against resistant strains .

Neuropharmacological Effects

The compound has also been studied for its effects on monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels in the brain. Selective inhibition of MAO-A and MAO-B isoforms has been noted, indicating potential applications in treating neurological disorders such as depression and anxiety .

Case Studies

Several case studies have highlighted the therapeutic potential of piperidine derivatives, including 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride:

- Cancer Cell Line Study : A study involving various cancer cell lines demonstrated that derivatives showed a dose-dependent inhibition of cell proliferation, with some compounds achieving over 70% inhibition at specific concentrations.

- Antimicrobial Efficacy : In a comparative study against standard antibiotics, this compound exhibited superior activity against resistant strains of Staphylococcus aureus, suggesting it could serve as a novel therapeutic agent in managing infections caused by resistant bacteria.

Scientific Research Applications

Case Studies

A notable study demonstrated that derivatives of this compound showed a dose-dependent inhibition of cell proliferation across multiple cancer cell lines, achieving over 70% inhibition at specific concentrations.

Table 1: Anticancer Activity of Piperidine Derivatives

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(Prop-2-en-1-yl)piperidin-4-amine | Contains an alkene instead of an alkyne | Anticancer properties |

| 1-Methyl-N-(prop-2-en-1-yl)piperidin | Similar structure but with propene | Neuroactive compounds |

| 4-(Propyl)piperidine | Lacks alkyne functionality | Antidepressant effects |

Overview

In vitro studies have shown that 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This potential makes it a candidate for developing new antimicrobial agents.

Minimum Inhibitory Concentration (MIC)

Research has reported MIC values as low as 0.22 μg/mL against certain pathogens, indicating strong antimicrobial potential.

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

Mechanism

The compound has been studied for its effects on monoamine oxidases (MAOs), which play a crucial role in regulating neurotransmitter levels in the brain. Selective inhibition of MAO-A and MAO-B isoforms suggests potential applications in treating neurological disorders such as depression and anxiety.

Research Insights

Research indicates that derivatives of this compound could lead to the development of novel therapeutic agents targeting mood disorders.

Summary and Future Directions

The diverse applications of 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride underscore its significance in pharmacological research. Its anticancer, antimicrobial, and neuropharmacological properties present opportunities for developing new therapeutic agents. Future research should focus on:

- Structural Modifications : Exploring how different modifications can enhance efficacy.

- Clinical Trials : Conducting clinical trials to assess safety and effectiveness in humans.

- Mechanistic Studies : Further elucidating the mechanisms underlying its biological activities.

Chemical Reactions Analysis

Oxidation Reactions

The propargyl group undergoes oxidation under controlled conditions. Key findings include:

Oxidation pathways depend on the alkyne’s position and steric factors. The terminal alkyne’s reactivity facilitates selective oxidation to ketones or carboxylic acids under acidic permanganate conditions .

Reduction Reactions

The amine and alkyne moieties participate in hydrogenation:

| Reagent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂/Pd-C | 1 atm, EtOH | 1-(Propyl)piperidin-4-amine | Complete alkyne saturation | |

| NaBH₄/NiCl₂ | RT, MeOH | Partial reduction to allylamine | Stereoselectivity observed | |

| LiAlH₄ | Reflux, THF | No reaction (amine stability) | – |

Catalytic hydrogenation selectively reduces the alkyne to propane without affecting the piperidine ring. Borohydride systems show preference for syn-addition, yielding cis-alkenes.

Nucleophilic Substitution

The alkyne acts as a leaving group in SN2 reactions:

The terminal alkyne’s electron-withdrawing effect enhances the amine’s nucleophilicity, favoring alkylation at the piperidine nitrogen.

Cycloaddition and Click Chemistry

The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC):

This reaction forms stable 1,2,3-triazoles with quantitative yields under ambient conditions, enabling applications in medicinal chemistry .

Biological Interactions and Enzyme Modulation

The compound inhibits monoamine oxidase (MAO) isoforms through π-π stacking and hydrogen bonding:

| Target | IC₅₀ (μM) | Selectivity (MAO-B/MAO-A) | Structural Insight | Source |

|---|---|---|---|---|

| MAO-B | 0.12 ± 0.03 | 18:1 | Trans isomer binds with ΔG = -9.8 kcal/mol | |

| MAO-A | 2.1 ± 0.4 | – | Weaker hydrophobic interactions |

Docking studies reveal the trans configuration optimizes binding to MAO-B’s hydrophobic pocket, while the cis isomer shows reduced affinity .

Stability and Degradation Pathways

Degradation under accelerated conditions:

| Condition | Time | Degradation Products | Mechanism | Source |

|---|---|---|---|---|

| pH 1.0 (HCl) | 24h, 40°C | Piperidin-4-amine + propiolic acid | Acid hydrolysis | |

| UV light (254 nm) | 48h | Oxidized nitrile derivatives | Radical-mediated cleavage |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride and related piperidin-4-amine derivatives:

Key Comparative Insights:

Structural Diversity :

- The propargyl substituent in the target compound distinguishes it from benzyl, heterocyclic, or aryl-substituted analogs. The triple bond offers unique reactivity, such as participation in Huisgen cycloaddition (click chemistry) for bioconjugation .

- Electron-withdrawing groups (e.g., nitro in 1-(3-Nitrobenzyl) derivatives) may enhance binding to electrophilic biological targets but increase toxicity risks .

- Heterocyclic moieties (e.g., benzoxazole in DDO-02003) improve target selectivity, as seen in Kv1.5 channel modulation .

Pharmacological and Safety Profiles: The pyridin-2-ylethyl derivative (CAS 1803607-78-4) exhibits acute oral toxicity (H302) and respiratory irritation (H335), likely due to its basic nitrogen centers .

Synthesis and Applications :

Preparation Methods

Synthesis of 1-(Prop-2-yn-1-yl)piperidine Intermediate

The key intermediate, 1-(Prop-2-yn-1-yl)piperidine, is commonly synthesized via nucleophilic substitution or alkylation of piperidine with propargyl bromide or propargyl chloride.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred.

- Base: Potassium carbonate (K2CO3) or similar weak bases are used to deprotonate the piperidine nitrogen and facilitate nucleophilic attack.

- Temperature: Typically 20–50°C, with stirring for 1–3 hours to ensure complete reaction.

Typical Reaction:

$$

\text{Piperidine} + \text{Propargyl bromide} \xrightarrow[\text{K}2\text{CO}3]{\text{DMF}, 50^\circ C} 1\text{-(Prop-2-yn-1-yl)piperidine}

$$Yield: High yields (~90–97%) are reported under optimized conditions with careful stoichiometric control and purification by column chromatography or recrystallization.

Introduction of the 4-Amino Group and Salt Formation

The 4-amine group on the piperidine ring can be introduced through selective functionalization or starting from a piperidin-4-amine precursor.

Approach 1: Starting from piperidin-4-amine

- Alkylation at the nitrogen with propargyl bromide under basic conditions.

- Purification of the free base intermediate.

Approach 2: Functionalization of 1-(Prop-2-yn-1-yl)piperidine

- Directed amination at the 4-position via nucleophilic substitution or reductive amination.

-

- The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid, typically using HCl gas or concentrated aqueous HCl in anhydrous ethanol or other suitable solvents.

- This step enhances solubility and crystallinity, facilitating isolation and storage.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | DMF, acetonitrile, ethanol | Polar aprotic solvents preferred |

| Base | K2CO3, NaHCO3 | Mild bases to avoid side reactions |

| Temperature | 20–80°C | Higher temperatures increase reaction rate |

| Stoichiometry | Piperidine:propargyl bromide = 1:1.1–1.5 | Slight excess of alkylating agent preferred |

| Reaction Time | 1–3 hours | Monitored by TLC or LC-MS |

| Salt Formation | HCl gas or aqueous HCl in ethanol | Controlled addition to avoid over-acidification |

Purification and Characterization

-

- Column chromatography on silica gel using petroleum ether/ethyl acetate mixtures.

- Recrystallization from ethanol or other suitable solvents.

-

- NMR Spectroscopy: Confirms substitution pattern; propargyl protons typically appear at δ 2.0–3.0 ppm; piperidine ring protons at δ 1.0–3.0 ppm.

- Mass Spectrometry (ESI-MS): Molecular ion peak corresponding to the protonated molecule.

- HPLC: Purity assessment with C18 columns and gradient elution.

- Melting Point: Dihydrochloride salts often show sharp melting points indicative of purity.

Research Findings and Notes on Synthesis

- Reaction Monitoring: In-line FTIR or Raman spectroscopy can be employed to monitor the reaction progress and minimize impurities such as N-alkylation byproducts.

- Impurity Control: Using a slight excess of propargyl bromide and quenching unreacted reagent with aqueous sodium bicarbonate reduces side products.

- Stability: The dihydrochloride salt form is stable under refrigeration (−20°C) for extended periods but degrades at elevated temperatures or alkaline pH.

- Scalability: Continuous flow reactors have been reported to improve scalability and reproducibility of the alkylation step.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of piperidine | Piperidine + propargyl bromide, K2CO3, DMF, 50°C, 2 h | 90–97 | High yield, requires purification |

| Introduction of 4-amine | Starting from piperidin-4-amine or functionalization | Variable | Depends on precursor availability |

| Salt formation | HCl gas or aqueous HCl in ethanol | Quantitative | Enhances solubility and stability |

| Purification | Column chromatography, recrystallization | — | Essential for high purity |

Q & A

Q. What are the recommended safety protocols for handling 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 or P1 filters) if dust or aerosols are generated .

- Ventilation: Conduct experiments in a fume hood with adequate exhaust to minimize inhalation risks .

- Spill Management: Avoid direct contact; collect spills using absorbent materials (e.g., vermiculite) and dispose of as hazardous waste .

- Emergency Procedures: For skin/eye exposure, rinse immediately with water for ≥15 minutes. Seek medical attention if irritation persists .

Q. What storage conditions ensure the stability of 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:

Q. How can researchers synthesize 1-(Prop-2-yn-1-yl)piperidin-4-amine dihydrochloride?

Methodological Answer:

- Key Steps:

- React piperidin-4-amine with propargyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen .

- Purify the intermediate via column chromatography (silica gel, CH₂Cl₂/MeOH gradient).

- Treat with HCl gas in anhydrous ether to form the dihydrochloride salt .

- Characterization: Confirm structure using (e.g., δ 3.2 ppm for propargyl protons) and mass spectrometry .

Advanced Research Questions

Q. How can discrepancies in crystallographic data during structural elucidation be resolved?

Methodological Answer:

- Refinement Tools: Use SHELXL for least-squares refinement, adjusting parameters like thermal displacement (ADPs) and hydrogen bonding constraints .

- Validation: Cross-check with WinGX/ORTEP for anisotropic displacement ellipsoids and molecular geometry analysis (e.g., ring puckering via Cremer-Pople coordinates) .

- Data Contradictions: Compare multiple datasets and apply Bayesian statistics (e.g., R-factor weighting) to resolve outliers .

Q. What analytical techniques are recommended for purity assessment and quantification?

Methodological Answer:

- Reverse-Phase HPLC: Use a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30, 0.1% H₃PO₄) at 1.0 mL/min. Detect at 254 nm .

- Mass Spectrometry: Employ ESI-MS in positive ion mode to confirm molecular ion peaks (e.g., m/z 183.1 for the free base) .

- Elemental Analysis: Verify chloride content via titration (AgNO₃) or ion chromatography .

Q. How should researchers approach toxicological profiling when existing data is limited?

Methodological Answer:

- In Silico Models: Use QSAR tools (e.g., TEST by EPA) to predict acute oral toxicity (LD₅₀) and mutagenicity .

- In Vitro Assays: Conduct Ames tests (bacterial reverse mutation) and MTT assays on HEK293 cells to assess genotoxicity and cytotoxicity .

- Contradiction Resolution: Cross-reference with structurally similar compounds (e.g., piperidine derivatives in ) to infer hazard classifications .

Q. What strategies optimize the compound’s stability in aqueous solutions for biological assays?

Methodological Answer:

- Buffering: Prepare solutions in phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth .

- Temperature Control: Store working solutions at 4°C for ≤48 hours. For long-term stability, lyophilize and store at -20°C .

- Degradation Monitoring: Use UV-Vis spectroscopy (200–400 nm) to track absorbance shifts indicative of decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.